CNS-MPO Profile: 6-Benzyloxy vs. Methoxy/Unsubstituted Quinoline
The target compound exhibits a computed LogP of 3.3, which is approximately 0.5–0.8 log units higher than the 6‑methoxy‑quinoline analog (estimated LogP ≈ 2.5–2.8) and 1.5–1.8 log units higher than 6‑unsubstituted quinoline (estimated LogP ≈ 1.5) [1]. At the same time, its topological polar surface area (TPSA) remains low (28.6 Ų), comparable to that of CNS‑approved drugs (median TPSA < 50 Ų) [2]. This combination places the compound in a favourable region of the CNS‑MPO desirability space—high enough LogP for passive blood‑brain‑barrier permeation, yet TPSA low enough to avoid efflux‑transporter recognition, while the benzyloxy group adds shape complexity that can enhance target selectivity relative to simpler alkoxy variants [3].
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.3; TPSA = 28.6 Ų (Molaid calculation) |
| Comparator Or Baseline | 6‑Methoxy‑quinoline analog: LogP ≈ 2.5–2.8 (ChemSpider estimate); 6‑unsubstituted quinoline: LogP ≈ 1.5 (ChemSpider estimate). CNS drug reference: median TPSA < 50 Ų, optimal LogP 2–4 [2]. |
| Quantified Difference | ΔLogP = +0.5–0.8 vs. 6‑methoxy; ΔLogP = +1.5–1.8 vs. unsubstituted. |
| Conditions | Computed by fragment‑based or atom‑based method (Molaid/ACD‑Labs). CNS‑MPO reference data from published analysis of marketed CNS drugs. |
Why This Matters
Selecting the 6‑benzyloxy quinoline core over the 6‑methoxy or unsubstituted variants pre‑biases the hit‑to‑lead library toward CNS‑penetrant chemical space, potentially reducing the number of DMPK attrition events in early‑stage neuroscience programmes.
- [1] Molaid: computed LogP = 3.3, TPSA = 28.6 Ų for 1‑((6‑(benzyloxy)naphthalen‑3‑yl)methyl)‑4‑methylpiperazine. Approximate LogP values for 6‑methoxy‑ and 6‑unsubstituted quinoline from ChemSpider (ID 120176, etc.). View Source
- [2] Wager TT et al., Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in vitro ADME, and Safety Attributes, ACS Chem. Neurosci. 1, 420–434 (2010). View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2, 541‑553 (2005). View Source
